molecular formula C20H22BrN3O5S B11379242 4-bromo-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzenesulfonamide

4-bromo-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzenesulfonamide

Cat. No.: B11379242
M. Wt: 496.4 g/mol
InChI Key: VUGALGGYSJQYDZ-UHFFFAOYSA-N
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Description

4-BROMO-N-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a bromine atom, a dimethoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group:

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group, typically through the reaction of a sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxadiazole ring or the bromine atom, leading to the formation of various reduced derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

4-BROMO-N-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: Its interactions with biological molecules can be studied to understand its potential as a therapeutic agent.

    Industrial Applications: The compound can be used as a precursor for the synthesis of other complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 4-BROMO-N-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: This compound shares the dimethoxyphenyl group but lacks the oxadiazole ring and sulfonamide group.

    4-Bromo-2,5-dimethoxyphenethylamine: Similar in having a bromine atom and dimethoxy groups but differs in the overall structure and functional groups.

Uniqueness

4-BROMO-N-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its combination of a bromine atom, an oxadiazole ring, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C20H22BrN3O5S

Molecular Weight

496.4 g/mol

IUPAC Name

4-bromo-N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C20H22BrN3O5S/c1-13(2)24(30(25,26)16-8-6-15(21)7-9-16)12-19-22-20(23-29-19)14-5-10-17(27-3)18(11-14)28-4/h5-11,13H,12H2,1-4H3

InChI Key

VUGALGGYSJQYDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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